

A Comparative Olfactory Analysis of 1,13-Tridecanolide Enantiomers

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Compound of Interest

Compound Name: 1,13-Tridecanolide

Cat. No.: B158905

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An examination of the distinct scent profiles of the (R)- and (S)-enantiomers of the macrocyclic musk, **1,13-tridecanolide**, reveals significant differences in odor characteristics. This guide provides a comparative analysis based on available data for closely related analogs, outlines the experimental protocols for such evaluation, and discusses the underlying signaling pathways.

While specific quantitative olfactory data for the enantiomers of **1,13-tridecanolide** is not readily available in published literature, a comparative analysis can be drawn from its close structural analog, 12-methyl-13-tridecanolide. The olfactory characteristics of these chiral molecules are distinct, highlighting the stereospecific nature of olfactory perception.

Olfactory Profile Comparison

The sensory attributes of the enantiomers of 12-methyl-13-tridecanolide, a compound structurally similar to **1,13-tridecanolide**, have been described with notable differences. These distinctions provide a strong indication of the likely olfactory profiles of the (R)- and (S)-enantiomers of **1,13-tridecanolide**.

Enantiomer	Odor Description
(S)-12-methyl-13-tridecanolide	Animalic, musky, camphoraceous
(R)-12-methyl-13-tridecanolide	Sandalwood-like musk note

Note: This data is for 12-methyl-13-tridecanolide and is used as a proxy for **1,13-tridecanolide** enantiomers due to the lack of specific public data for the latter.

Experimental Protocols

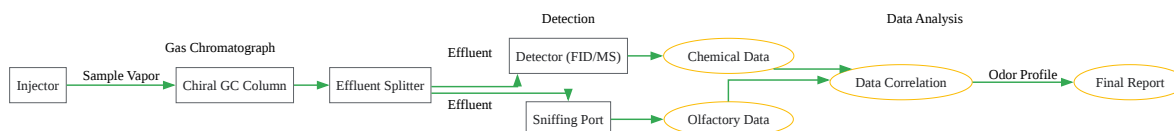
The evaluation of the olfactory properties of chiral molecules like **1,13-tridecanolide** enantiomers is conducted using specialized analytical techniques. The primary method employed is Gas Chromatography-Olfactometry (GC-O), which combines the separation capabilities of gas chromatography with the sensitivity of the human olfactory system.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the odor-active compounds in a sample and to characterize their individual scent profiles.

Methodology:

- **Sample Preparation:** The enantiomers of **1,13-tridecanolide** are prepared as dilute solutions in an appropriate solvent (e.g., ethanol).
- **Injection:** A small volume of the sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column. The enantiomers are separated based on their differential interactions with the chiral stationary phase of the column.
- **Detection:** The column effluent is split into two pathways. One path leads to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.
- **Olfactory Analysis:** A trained sensory panelist or an individual assessor sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.
- **Data Analysis:** The data from the chemical detector and the olfactory analysis are correlated to assign specific odors to the separated enantiomers.



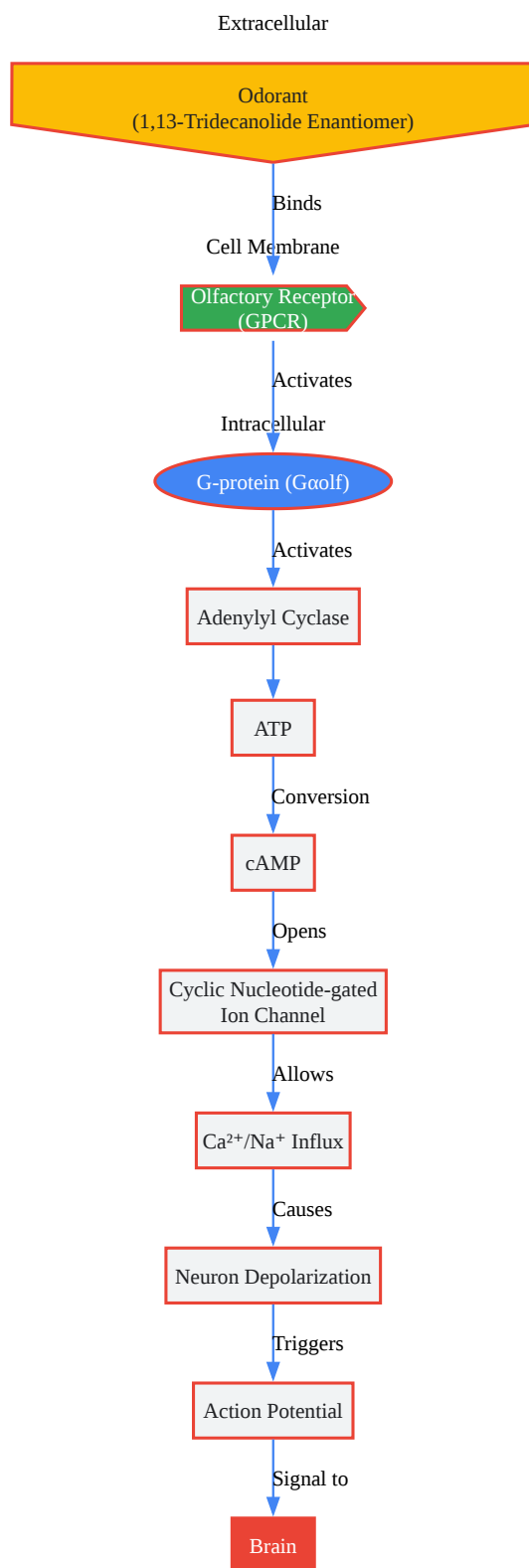
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Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Olfactory Signaling Pathway

The perception of musk odors, including those from **1,13-tridecanolide** enantiomers, is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the exact receptors for **1,13-tridecanolide** have not been identified, they are likely members of the G-protein coupled receptor (GPCR) family that are known to respond to macrocyclic musks.

The binding of an enantiomer to its specific OR triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade.



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Simplified Olfactory Signaling Pathway for Musk Compounds.

The stereospecificity of this initial binding event is the molecular basis for the different odor perceptions of the (R)- and (S)-enantiomers. Even subtle differences in the three-dimensional shape of the enantiomers can lead to significant variations in their binding affinity and efficacy at the olfactory receptor, resulting in distinct neural signals being sent to the brain and, consequently, different perceived scents.

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